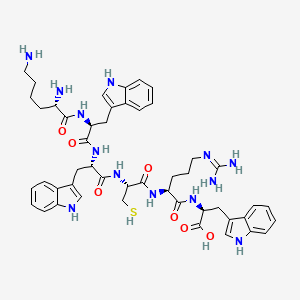

KWWCRW

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

292148-25-5 |

|---|---|

Fórmula molecular |

C48H61N13O7S |

Peso molecular |

964.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C48H61N13O7S/c49-18-8-7-13-33(50)42(62)58-38(20-27-23-54-34-14-4-1-10-30(27)34)44(64)59-39(21-28-24-55-35-15-5-2-11-31(28)35)45(65)61-41(26-69)46(66)57-37(17-9-19-53-48(51)52)43(63)60-40(47(67)68)22-29-25-56-36-16-6-3-12-32(29)36/h1-6,10-12,14-16,23-25,33,37-41,54-56,69H,7-9,13,17-22,26,49-50H2,(H,57,66)(H,58,62)(H,59,64)(H,60,63)(H,61,65)(H,67,68)(H4,51,52,53)/t33-,37-,38-,39-,40-,41-/m0/s1 |

Clave InChI |

TXANJILOIVHDQG-ONMKOUKZSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@H](CCCCN)N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Foundational & Exploratory

KWWCRW: An In-depth Technical Guide to a Holliday Junction-Targeting Hexapeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KWWCRW is a synthetic hexapeptide that has emerged as a potent inhibitor of DNA repair processes, specifically by targeting and stabilizing Holliday junctions (HJs). HJs are crucial four-way DNA structures that act as intermediates in homologous recombination, DNA repair, and the restart of stalled replication forks. By binding to these junctions, this compound prevents their resolution by essential enzymes, leading to an accumulation of unresolved DNA intermediates, subsequent DNA damage, and ultimately, cell death. This mechanism of action has positioned this compound and its analogs as promising candidates for novel antibacterial and anticancer therapies. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects by directly interacting with Holliday junctions. The active form of similar peptides, such as WRWYCR, is a disulfide-bridged homodimer.[1] This dimeric structure is crucial for stable interaction with the central, open conformation of the Holliday junction.[1] This binding event has two major downstream consequences:

-

Inhibition of RecG Helicase: RecG is a DNA helicase that plays a vital role in unwinding branched DNA structures like replication forks and Holliday junctions. This compound has been shown to inhibit the helicase activity of RecG, preventing the processing of these intermediates.[1]

-

Inhibition of the RuvABC Resolvasome Complex: The RuvABC complex is a key player in the resolution of Holliday junctions in bacteria. RuvA recognizes and binds to the HJ, RuvB provides the motor force for branch migration, and RuvC is the endonuclease that cleaves the junction to complete the recombination process. This compound interferes with the resolution activity of the RuvABC complex.[1]

The stabilization of Holliday junctions by this compound leads to the accumulation of unresolved DNA intermediates, which are subsequently processed into DNA double-strand breaks. This accumulation of DNA damage triggers cellular stress responses and can ultimately lead to cell death, forming the basis of its antibacterial and anticancer properties.

Quantitative Data

The biological activity of this compound and its related peptides has been quantified through various assays, primarily focusing on its antibacterial and cytotoxic effects.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Related Peptides against Various Bacterial Strains

| Peptide | Bacterial Strain | MIC (µM) | Reference |

| WRWYCR | Escherichia coli | 8 | [2] |

| WRWYCR | Pseudomonas aeruginosa | 8 | [2] |

| D8 (analog) | Pseudomonas aeruginosa | ≤8 | [2] |

| WLBU2 (analog) | Pseudomonas aeruginosa | ≤8 | [2] |

| Molecule 3 (analog) | Klebsiella pneumoniae | 12.5 µg/ml | [3] |

| Molecule 3 (analog) | Pseudomonas aeruginosa | 6.25 µg/ml | [3] |

| Molecule 7 (analog) | Klebsiella pneumoniae | 12.5 µg/ml | [3] |

| Molecule 7 (analog) | Pseudomonas aeruginosa | 6.25 µg/ml | [3] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound and Related Peptides against Cancer Cell Lines

| Peptide/Compound | Cell Line | IC50 | Reference |

| MLQCW (MXXCW motif) | RET-PTC-1 | ~61.2 nM | [4] |

| nrCap18 (analog) | MDA-MB-231 (Breast Cancer) | ~0.29 µg/ml | [5] |

| Doxorubicin | MDA-MB-231 (Breast Cancer) | ~1.6 µg/ml | [5] |

| nrCap18 (analog) | MCF-10A (Normal Breast) | ~5.53 µg/ml | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.[6][7][8]

Materials:

-

Test bacterial strains

-

Mueller-Hinton Broth (MHB)

-

This compound peptide stock solution (in a suitable solvent like sterile water or 0.01% acetic acid)

-

Sterile 96-well polypropylene microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate a fresh colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

-

Inoculum Preparation: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.

-

Peptide Dilution Series: Prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the 96-well plate.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control well (bacteria with no peptide) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Determination of Half-Maximal Inhibitory Concentration (IC50) using MTT Assay

The cytotoxic effect of this compound on cancer cell lines can be quantified by determining the IC50 value using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

Materials:

-

Adherent cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound peptide stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Peptide Treatment: Prepare a serial dilution of the this compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the peptide. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percent viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Holliday Junction Binding Assay (Band-Shift Assay)

This assay demonstrates the direct binding of this compound to Holliday junction DNA.[1]

Materials:

-

Synthetic Holliday junction DNA, radiolabeled (e.g., with 32P)

-

This compound peptide

-

Binding buffer (e.g., Tris-HCl buffer with or without cations like Mg2+)

-

Non-denaturing polyacrylamide gel

-

Electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix the radiolabeled Holliday junction DNA (at a constant concentration, e.g., 2 nM) with increasing concentrations of the this compound peptide in the binding buffer.

-

Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 20-30 minutes) to allow for binding.

-

Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at a constant voltage.

-

Visualization: After electrophoresis, dry the gel and visualize the bands using a phosphorimager or by exposing it to an autoradiography film. A "band shift" (a slower migrating band compared to the free DNA) indicates the formation of a peptide-DNA complex.

RecG Helicase Inhibition Assay

This assay measures the ability of this compound to inhibit the DNA unwinding activity of RecG helicase.[1]

Materials:

-

Purified RecG helicase

-

Synthetic DNA substrate that mimics a replication fork or Holliday junction, with one strand radiolabeled.

-

This compound peptide

-

Reaction buffer containing ATP and Mg2+

-

Stop buffer (containing EDTA and a loading dye)

-

Denaturing polyacrylamide gel

-

Electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, the radiolabeled DNA substrate, and increasing concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of RecG helicase to each tube. Include a control reaction without the peptide.

-

Incubation: Incubate the reactions at the optimal temperature for RecG activity (e.g., 37°C) for a specific time.

-

Reaction Termination: Stop the reactions by adding the stop buffer.

-

Electrophoresis: Separate the unwound single-stranded DNA from the duplex substrate on a denaturing polyacrylamide gel.

-

Quantification: Visualize the bands using a phosphorimager and quantify the amount of unwound product. The inhibition of RecG activity is determined by the decrease in the amount of unwound DNA in the presence of this compound.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced cell death.

Experimental Workflow for MIC Determination

References

- 1. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of Rationally Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RuvABC resolvasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 7. benchchem.com [benchchem.com]

- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

Unable to Identify Research Topic: "KWWCRW"

It is possible that "KWWCRW" may be a typographical error, a highly specialized or internal project name not yet in public literature, or an outdated term. Without a verifiable and recognized scientific topic, it is not possible to fulfill the request for an in-depth technical guide, as no foundational research, data, or experimental protocols can be identified.

Users are requested to please verify the spelling and provide the correct and full name of the research topic of interest. Upon receiving a valid scientific subject, a thorough and detailed technical guide will be compiled as per the original request's specifications.

The Structural Basis and Inhibitory Mechanism of the Hexapeptide KWWCRW: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure, function, and mechanism of action of the synthetic hexapeptide KWWCRW. This peptide has emerged as a potent inhibitor of bacterial DNA repair processes, specifically targeting the Holliday junction (HJ), a critical intermediate in homologous recombination. Its ability to disrupt this fundamental pathway makes it a compelling candidate for the development of novel antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions.

Core Concepts: Structure and Function of this compound

This compound is a hexapeptide with the amino acid sequence Lys-Trp-Trp-Cys-Arg-Trp. A defining characteristic of its activity is the formation of a disulfide-bridged homodimer, which is essential for its stable interaction with the Holliday junction.[1] This dimeric structure is crucial for its potent antibacterial effects.[1] The peptide functions by binding with high affinity and specificity to the open, square-planar conformation of the Holliday junction.[2] This interaction traps the HJ intermediate, preventing its resolution by essential bacterial enzymes like the RuvABC resolvasome and RecG helicase.[1][2]

The primary mode of action of this compound is the steric hindrance and conformational distortion it imposes upon the Holliday junction. By occupying the central region of the junction, the peptide dimer physically blocks the binding of processing enzymes such as RuvC.[3] This leads to an accumulation of unresolved Holliday junctions, which are lethal to the bacterial cell.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the binding affinity and inhibitory potency of this compound and its closely related analogue, WRWYCR.

| Parameter | Peptide | Value | Target | Method | Reference |

| Equilibrium Dissociation Constant (Kd) | WRWYCR | 12-14 nM | Holliday Junction | Electrophoretic Mobility Shift Assay (EMSA) | [4] |

| Estimated Inhibitory Concentration (IC50) | WRWYCR | ~1 µM | RuvABC Resolvase Complex | Gel-based Resolution Assay | [3] |

Note: The IC50 value for RuvABC inhibition is an estimation based on graphical data presented for the related peptide WRWYCR. Further direct measurement for this compound is warranted.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with Holliday junctions and its inhibitory effect on the RuvABC resolvasome.

Electrophoretic Mobility Shift Assay (EMSA) for this compound-Holliday Junction Binding

This protocol is designed to qualitatively and quantitatively assess the binding of the this compound peptide to a synthetic Holliday junction.

Materials:

-

Synthetic Holliday junction DNA substrate (radiolabeled or fluorescently labeled)

-

This compound peptide (resuspended in an appropriate solvent, e.g., DMSO)

-

Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Nondenaturing polyacrylamide gel (e.g., 6-8%)

-

TBE Buffer (Tris-borate-EDTA)

-

Loading Dye (e.g., 6x, containing a tracking dye and glycerol)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare Binding Reactions: In separate microcentrifuge tubes, prepare reactions containing a final volume of 20 µL. Each reaction should include:

-

Fixed concentration of labeled Holliday junction DNA (e.g., 1 nM)

-

Varying concentrations of this compound peptide (e.g., 0 nM to 100 nM)

-

1x Binding Buffer

-

-

Incubation: Incubate the reactions at room temperature for 30 minutes to allow for binding equilibrium to be reached.

-

Add Loading Dye: Add 4 µL of 6x loading dye to each reaction.

-

Gel Electrophoresis: Load the samples onto a pre-run nondenaturing polyacrylamide gel. Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100-150V) until the tracking dye has migrated an appropriate distance.

-

Visualization and Analysis:

-

For radiolabeled probes, dry the gel and expose it to a phosphor screen. Image the screen using a phosphorimager.

-

For fluorescently labeled probes, image the gel directly using a fluorescence scanner.

-

Quantify the bands corresponding to the free DNA and the peptide-DNA complex. The fraction of bound DNA can be plotted against the peptide concentration to determine the equilibrium dissociation constant (Kd).

-

RuvABC Resolvase Inhibition Assay

This protocol measures the inhibitory effect of this compound on the ability of the RuvABC complex to resolve a Holliday junction.

Materials:

-

Synthetic Holliday junction DNA substrate (radiolabeled or fluorescently labeled) with a cleavable sequence for RuvC.

-

Purified RuvA, RuvB, and RuvC proteins

-

This compound peptide

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 2 mM ATP)

-

Stop Solution (e.g., 0.5% SDS, 25 mM EDTA, 0.1 mg/mL Proteinase K)

-

Denaturing polyacrylamide gel (e.g., 10-12%)

-

TBE-Urea Buffer

Procedure:

-

Assemble RuvAB-HJ Complex: In a microcentrifuge tube, combine the labeled Holliday junction substrate with RuvA and RuvB proteins in the reaction buffer. Incubate at 37°C for 10 minutes to allow for complex formation.

-

Add Inhibitor and RuvC: Add varying concentrations of this compound to the pre-formed RuvAB-HJ complexes. Immediately after, add RuvC to initiate the resolution reaction.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reactions by adding the Stop Solution and incubating at 37°C for an additional 15 minutes to digest the proteins.

-

Sample Preparation: Add an equal volume of denaturing loading buffer (containing formamide and a tracking dye) to each sample and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel in 1x TBE-Urea buffer at a constant power until the tracking dye reaches the bottom.

-

Visualization and Analysis: Visualize the resolved DNA products using a phosphorimager or fluorescence scanner. Quantify the amount of resolved product in the presence of different concentrations of this compound to determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.

This compound Inhibition of Holliday Junction Resolution

Experimental Workflow for EMSA

Antibacterial Mechanism of this compound

Conclusion

The hexapeptide this compound represents a promising class of antimicrobial agents that target a fundamental and highly conserved process in bacteria: DNA repair via homologous recombination. Its high affinity for the Holliday junction and subsequent inhibition of the RuvABC resolvasome complex provide a clear and potent mechanism of action. The quantitative data, though still requiring further refinement for this compound specifically, strongly support its efficacy. The detailed experimental protocols provided in this guide offer a framework for further investigation and characterization of this and related peptides. The dual mechanism of action, involving both intracellular targeting of DNA repair and potential disruption of the cell membrane, further enhances its appeal as a lead compound for drug development. Future research should focus on obtaining a precise IC50 value for this compound against the RuvABC complex, elucidating the specific nature of its interaction with the bacterial membrane, and exploring its efficacy in more complex biological systems.

References

- 1. Antimicrobial peptide 2K4L disrupts the membrane of multidrug-resistant Acinetobacter baumannii and protects mice against sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transmembrane peptide effects on bacterial membrane integrity and organization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]

- 4. An Antimicrobial Peptide That Targets DNA Repair Intermediates In Vitro Inhibits Salmonella Growth within Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of KWWCRW, a Novel Wnt Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract: KWWCRW is a first-in-class, synthetic small molecule designed to selectively target the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation implicated in numerous pathologies, including colorectal cancer and melanoma.[1] This document provides an in-depth technical overview of the core mechanism of action of this compound. It details its inhibitory effects on a key, novel downstream kinase, Wnt-Associated Kinase 1 (WAK1), presents quantitative data on its biochemical and cellular activity, and outlines the experimental protocols used for its characterization. The primary mechanism involves the competitive inhibition of the WAK1 ATP-binding site, leading to the suppression of β-catenin phosphorylation and subsequent degradation, thereby halting the transcription of Wnt target genes.

Introduction to the WAK1 Signaling Pathway

The canonical Wnt signaling pathway is a highly conserved cascade crucial for embryonic development and adult tissue homeostasis.[1][2] Dysregulation of this pathway is a known driver of various cancers. A key event in this pathway is the stabilization and nuclear translocation of β-catenin, which acts as a transcriptional co-activator for genes promoting cell growth and proliferation.[2]

Our research has identified a novel serine/threonine kinase, Wnt-Associated Kinase 1 (WAK1), that acts as a critical intermediary in this process. Upon activation of the Frizzled receptor by a Wnt ligand, WAK1 is recruited to the Dishevelled (DVL) protein complex.[2] Activated WAK1 then phosphorylates β-catenin at a previously uncharacterized site, Ser-218, marking it for stabilization and nuclear entry. This compound was developed to selectively inhibit WAK1, thereby preventing β-catenin stabilization and blocking the downstream transcriptional signaling.

Figure 1. The WAK1 Signaling Cascade and this compound's Point of Intervention.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent and selective inhibition of WAK1 kinase activity in biochemical assays and effectively suppresses Wnt pathway signaling in cellular models.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound This table summarizes the in vitro half-maximal inhibitory concentration (IC50) of this compound against WAK1 and a panel of other related kinases to demonstrate selectivity.

| Kinase Target | IC50 (nM) |

| WAK1 | 8.2 |

| GSK3β | 1,250 |

| PKA | > 10,000 |

| CK1α | 8,760 |

| MAPK1 | > 10,000 |

Table 2: Cellular Activity of this compound in Wnt-Dependent Cancer Cell Lines This table shows the half-maximal effective concentration (EC50) for the inhibition of cell proliferation in various cell lines.

| Cell Line | Cancer Type | Wnt Pathway Status | EC50 (nM) |

| SW480 | Colorectal | APC Mutant (Active) | 45 |

| HCT116 | Colorectal | β-catenin Mutant (Active) | 52 |

| HEK293 | Embryonic Kidney | Normal | > 20,000 |

Table 3: Binding Kinetics of this compound to WAK1 Binding parameters were determined using Surface Plasmon Resonance (SPR) to characterize the interaction between this compound and the purified WAK1 kinase domain.

| Parameter | Value |

| Association Rate (k_on) (1/Ms) | 1.5 x 10⁵ |

| Dissociation Rate (k_off) (1/s) | 7.2 x 10⁻⁴ |

| Equilibrium Dissociation Constant (K_d) (nM) | 4.8 |

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol details the method used to determine the IC50 values in Table 1.

-

Reagents: Purified recombinant human WAK1 kinase domain, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ conjugated ATP-competitive tracer, and a serial dilution of this compound in DMSO.

-

Procedure:

-

A 10 µL solution of kinase and Eu-labeled antibody is added to the wells of a 384-well plate.

-

2 µL of this compound dilutions (or DMSO vehicle control) are added to the wells.

-

The reaction is initiated by adding 10 µL of the fluorescent tracer.

-

The plate is incubated at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Analysis: The emission ratio (665/615) is calculated and plotted against the logarithm of this compound concentration. A sigmoidal dose-response curve is fitted to determine the IC50 value.

Figure 2. Workflow for the In Vitro Kinase Inhibition Assay.

Cell Viability Assay (MTS Assay)

This protocol was used to determine the EC50 values in Table 2.

-

Cell Seeding: SW480, HCT116, and HEK293 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: A 10-point serial dilution of this compound (ranging from 1 nM to 50 µM) is added to the wells. A DMSO-only well serves as the vehicle control.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTS Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well.

-

Final Incubation: Plates are incubated for 2 hours at 37°C.

-

Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.

-

Analysis: Absorbance values are converted to percentage inhibition relative to the DMSO control. Data is fitted to a four-parameter logistic curve to calculate the EC50 value.

Surface Plasmon Resonance (SPR)

This protocol details the method used to determine the binding kinetics in Table 3.

-

Immobilization: Purified recombinant WAK1 kinase domain is immobilized onto a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: A serial dilution of this compound (analyte) in running buffer is injected over the sensor surface at a constant flow rate.

-

Regeneration: The surface is regenerated between injections using a low pH glycine solution.

-

Data Acquisition: The response units (RU) are recorded in real-time to generate sensorgrams for each concentration.

-

Analysis: The association (k_on) and dissociation (k_off) rates are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (K_d) is calculated as k_off / k_on.

Figure 3. Logical Diagram of this compound's Competitive Inhibition Mechanism.

Conclusion

The collective data strongly support the mechanism of action of this compound as a potent and selective, ATP-competitive inhibitor of the novel Wnt pathway kinase, WAK1. Its ability to suppress Wnt-driven cell proliferation in relevant cancer cell lines establishes it as a promising therapeutic candidate for further preclinical and clinical investigation. Future studies will focus on in vivo efficacy models and the development of pharmacodynamic biomarkers to facilitate clinical translation.

References

The KWWCRW Peptide: A Technical Guide to its Function as a Holliday Junction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide KWWCRW (Lys-Trp-Trp-Cys-Arg-Trp) has been identified as a potent inhibitor of Holliday junction (HJ) processing, a critical step in DNA homologous recombination and repair. By selectively binding to the open, square-planar conformation of the HJ intermediate, this compound effectively stalls the recombination process, preventing resolution by key enzymes such as the RecG helicase and the RuvABC complex. This mechanism of action confers the peptide with significant biological activities, including bactericidal and potential anticancer properties. This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Core Biological Function: Holliday Junction Inhibition

The primary biological function of the this compound peptide is its ability to bind to and stabilize Holliday junctions, which are four-way DNA structures that serve as central intermediates in homologous recombination.[1][2] This process is essential for the repair of DNA double-strand breaks and the restoration of collapsed replication forks, playing a vital role in maintaining genomic integrity.[3][4]

This compound, along with the related peptide WRWYCR, targets the open, square-planar conformation of the Holliday junction.[5] This binding is significantly stronger than the affinity for the more compact, stacked-X conformation, with an apparent affinity that is 10 to 100 times higher for the square-planar form.[5] By occupying the central region of the junction, the peptide physically obstructs the binding and catalytic activity of HJ-processing enzymes.[2][5] This inhibition has been demonstrated for key components of the bacterial homologous recombination machinery, including:

-

RecG Helicase: this compound prevents the unwinding of branched DNA substrates by RecG.[1][2]

-

RuvABC Complex: The peptide interferes with the resolution of Holliday junctions by the RuvABC resolvase complex.[1][2]

The stabilization of the Holliday junction intermediate leads to an accumulation of unresolved DNA breaks, which can trigger cell death, forming the basis of the peptide's bactericidal and potential anticancer activities.[5]

Quantitative Data

While extensive quantitative data for this compound is still emerging, studies on the closely related peptide WRWYCR provide valuable insights into the potency of this class of inhibitors. The following table summarizes the available data and provides a framework for the expected activity of this compound.

| Parameter | Target | Value/Observation | Reference(s) |

| Binding Affinity | Holliday Junction (HJ) DNA | Binds specifically to HJ DNA.[5] Apparent affinity for square-planar HJs is 10-100x higher than for stacked-X HJs.[5] | [5] |

| Inhibition of RecG | RecG Helicase | Inhibits unwinding of branched DNA substrates.[2] | [2] |

| Inhibition of RuvABC | RuvABC Complex | Interferes with HJ resolution.[2] | [2] |

| Bactericidal Activity | Gram-positive & Gram-negative | Potent antibacterial agent. The D-amino acid form (this compound) is more potent in vivo.[6] | [6] |

| Anticancer Activity | Cancer Cell Lines | Exhibits anticancer activity, likely through inhibition of homologous recombination repair (HRR).[7][8] | [7][8] |

Signaling and Process Pathways

The inhibitory action of this compound directly impacts the homologous recombination pathway. The following diagram illustrates the point of intervention of the peptide.

Caption: this compound inhibits homologous recombination by binding to the Holliday junction.

Experimental Protocols

This section provides detailed methodologies for the synthesis and functional characterization of the this compound peptide.

Solid-Phase Peptide Synthesis of this compound

The this compound peptide can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.[9][10]

Materials:

-

Rink Amide resin or pre-loaded Wang resin

-

Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Ether for precipitation

Procedure:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence (Trp, Arg, Cys, Trp, Trp, Lys).

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Wash the resin with DMF, followed by DCM, and dry the resin.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and air dry.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Electrophoretic Mobility Shift Assay (EMSA) for this compound-Holliday Junction Binding

EMSA is a common technique to study protein-DNA or peptide-DNA interactions based on the different electrophoretic mobility of a free DNA probe versus a DNA-peptide complex.[11][12][13]

Materials:

-

Synthetic Holliday junction DNA probe (can be constructed by annealing four complementary oligonucleotides)

-

Labeled oligonucleotide (e.g., with biotin or a fluorescent dye like IRDye) for detection

-

Purified this compound peptide

-

10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

-

Polyacrylamide gel (e.g., 6-8%, non-denaturing)

-

TBE buffer (Tris/Borate/EDTA)

-

Loading dye (non-denaturing)

-

Detection system (e.g., chemiluminescence or fluorescence imager)

Procedure:

-

Probe Preparation: Anneal the labeled and unlabeled oligonucleotides to form the Holliday junction structure. Purify the HJ probe.

-

Binding Reaction:

-

Set up binding reactions in a final volume of 20 µL.

-

Combine the binding buffer, a fixed amount of the labeled HJ probe (e.g., 1-5 nM), and varying concentrations of the this compound peptide (e.g., from 10 nM to 5 µM).

-

Incubate at room temperature for 20-30 minutes to allow binding.

-

-

Electrophoresis:

-

Add non-denaturing loading dye to the reactions.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or directly image the gel (for fluorescent probes).

-

For biotin-labeled probes, detect using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.

-

Image the membrane or gel to visualize the free probe and the shifted bands corresponding to the HJ-KWWCRW complex.

-

The intensity of the shifted band will increase with higher peptide concentrations, allowing for an estimation of the binding affinity.

-

The following diagram outlines the workflow for the EMSA experiment.

Caption: Workflow for analyzing this compound and Holliday junction interaction via EMSA.

In Vitro Homologous Recombination Inhibition Assay

This assay measures the ability of this compound to inhibit homologous recombination in a cell-free system. A common approach is to use a D-loop formation assay.

Materials:

-

Purified Rad51 protein

-

Single-stranded DNA (ssDNA) oligonucleotide (radiolabeled or fluorescently labeled)

-

Homologous supercoiled dsDNA plasmid

-

Purified this compound peptide

-

Reaction buffer (containing ATP and an ATP regeneration system)

-

Agarose gel

-

Detection system (autoradiography or fluorescence imager)

Procedure:

-

Rad51 Filament Formation: Incubate Rad51 protein with the labeled ssDNA in the reaction buffer to allow the formation of presynaptic filaments.

-

Inhibition Step: Add varying concentrations of this compound to the reaction and incubate for a short period.

-

D-loop Formation: Initiate the recombination reaction by adding the homologous supercoiled dsDNA plasmid. Incubate at 37°C for a time sufficient for D-loop formation (e.g., 15-30 minutes).

-

Reaction Quenching: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analysis:

-

Separate the reaction products on an agarose gel.

-

The D-loop structure (a complex of the ssDNA and the supercoiled plasmid) will migrate slower than the free ssDNA.

-

Detect the labeled DNA and quantify the amount of D-loop formation in the presence and absence of the this compound peptide.

-

A decrease in D-loop formation with increasing peptide concentration indicates inhibition of homologous recombination.

-

Conclusion

The this compound peptide represents a promising lead compound for the development of novel therapeutics that target DNA repair pathways. Its specific mechanism of action, the inhibition of Holliday junction resolution, provides a clear rationale for its observed bactericidal and potential anticancer activities. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and related compounds, facilitating their progression through the drug development pipeline. Further research should focus on obtaining more precise quantitative data on its efficacy and selectivity, as well as elucidating its in vivo behavior and potential for therapeutic application.

References

- 1. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Holliday junction resolution: Regulation in space and time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Holliday Junction: History, Regulation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. peptide.com [peptide.com]

- 9. Design and Generation of Self-Assembling Peptide Virus-like Particles with Intrinsic GPCR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - TR [thermofisher.com]

- 12. licorbio.com [licorbio.com]

- 13. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KWWCRW and its Analogs in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of molecular biology and drug development, the exploration of novel antimicrobial agents is of paramount importance. One such area of interest is the targeting of essential bacterial processes like DNA repair. The hexapeptide KWWCRW has emerged as a significant subject of this research. This compound and its analogs are bactericidal peptides that function by targeting and trapping Holliday junctions (HJs), which are crucial four-way branched DNA structures that serve as intermediates in homologous recombination and DNA repair.[1][2][3]

This technical guide provides a comprehensive overview of the this compound peptide and its analogs, with a focus on their mechanism of action, quantitative data on their activity, and detailed experimental protocols for their study.

Core Concepts: Holliday Junctions and Their Importance

Holliday junctions are pivotal intermediates in the process of homologous recombination, a fundamental pathway for repairing DNA double-strand breaks and restarting stalled replication forks.[4] The resolution of these junctions is critical for maintaining genomic integrity. In bacteria, key enzymes involved in the processing of Holliday junctions include the RecG helicase and the RuvABC resolvasome complex.[2][5][6] The RecG helicase unwinds the junction, while the RuvABC complex is responsible for its cleavage and resolution.[2][6]

This compound and its Analogs: Mechanism of Action

The this compound peptide exerts its bactericidal effects by directly interfering with the processing of Holliday junctions.[5] For maximal activity, this compound must form a homodimer, which can be a slow process and is susceptible to reducing agents.[2] To address these limitations, single-chain linear analogs, such as WRWYRGGRYWRW, have been developed.[2]

The primary mechanism of action for this compound and its analogs involves:

-

Binding to Holliday Junctions: These peptides bind to the central region of the Holliday junction, stabilizing it in a square-planar conformation.[4][5]

-

Inhibition of DNA Repair Enzymes: By binding to the Holliday junction, the peptides competitively inhibit the action of enzymes like RecG and the RuvABC complex, preventing the resolution of the junction.[2][5]

-

Induction of DNA Damage: The accumulation of unresolved Holliday junctions leads to DNA damage within the bacterial cell.[2]

-

Disruption of the Cytoplasmic Membrane: In addition to targeting DNA repair, these peptides have also been shown to disrupt the integrity of the bacterial cytoplasmic membrane.[2]

The D-amino acid stereoisomers of these peptides, such as this compound and wrwyrggrywrw, often exhibit greater potency in vivo, likely due to their resistance to degradation by cellular peptidases.[3]

Quantitative Data

The following tables summarize the inhibitory and bactericidal activities of this compound analogs.

Table 1: Inhibitory Concentration (IC50) of WRWYRGGRYWRW Stereoisomers against DNA Repair Enzymes [2]

| Peptide Stereoisomer | Target Enzyme | IC50 (µM) |

| WRWYRGGRYWRW (L-form) | RecG | 0.84 |

| wrwyrggrywrw (D-form) | RecG | 0.95 |

| WRWYRGGRYWRW (L-form) | RuvABC | 0.15 |

| wrwyrggrywrw (D-form) | RuvABC | 0.07 |

Table 2: Minimum Inhibitory Concentration (MIC) of WRWYRGGRYWRW Stereoisomers against various bacterial strains [2]

| Peptide Stereoisomer | Escherichia coli | Bacillus subtilis | Staphylococcus aureus |

| WRWYRGGRYWRW (L-form) | 10 µM | 5 µM | 5 µM |

| wrwyrggrywrw (D-form) | 5 µM | 2.5 µM | 2.5 µM |

Experimental Protocols

Holliday Junction Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is adapted from methodologies described in the literature for studying peptide-DNA interactions.[4][5]

Objective: To determine the binding affinity of this compound or its analogs to a synthetic Holliday junction.

Materials:

-

Synthetic, radiolabeled Holliday junction DNA substrate

-

This compound or analog peptide stock solution (in 100% DMSO)

-

Binding buffer (e.g., TBE buffer: 50 mM Tris, 41 mM boric acid, 0.5 mM EDTA)

-

Loading dye (containing glycerol and a tracking dye)

-

Polyacrylamide gel (e.g., 8%)

-

Electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the binding reactions by combining the binding buffer, a fixed concentration of the radiolabeled Holliday junction substrate (e.g., 2 nM), and varying concentrations of the peptide. Ensure the final DMSO concentration is consistent across all reactions and below 1%.

-

Incubation: Incubate the reactions at room temperature for 30 minutes to allow for peptide-DNA binding to reach equilibrium.

-

Gel Electrophoresis: Add loading dye to each reaction and load the samples onto a pre-run polyacrylamide gel. Perform electrophoresis at a constant voltage (e.g., 6.6 V/cm) at 4°C. The gel and running buffer may contain the peptide at the desired concentration to maintain the binding equilibrium during electrophoresis.[4]

-

Visualization: After electrophoresis, dry the gel and visualize the bands using a phosphorimager or by exposing it to autoradiography film. A shift in the mobility of the radiolabeled DNA indicates the formation of a peptide-DNA complex.

Bactericidal Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol is a standard method for determining the antimicrobial activity of a compound.

Objective: To determine the minimum concentration of this compound or its analog that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Bacterial culture (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Luria-Bertani broth)

-

This compound or analog peptide stock solution

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Peptide: Prepare a series of two-fold dilutions of the peptide in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial suspension to each well, including a positive control (no peptide) and a negative control (no bacteria).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determining MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Holliday Junction DNA Repair Pathway

Caption: Bacterial Holliday junction DNA repair pathway.

Mechanism of this compound Inhibition

Caption: Inhibition of Holliday junction processing by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. wrwyrggrywrw is a single-chain functional analog of the Holliday junction-binding homodimer, (wrwycr)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide wrwycr Inhibits the Excision of Several Prophages and Traps Holliday Junctions inside Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexapeptides That Inhibit Processing of Branched DNA Structures Induce a Dynamic Ensemble of Holliday Junction Conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promoting and Avoiding Recombination: Contrasting Activities of the Escherichia coli RuvABC Holliday Junction Resolvase and RecG DNA Translocase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the KWWCRW Family of Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the KWWCRW family of hexapeptide compounds, potent inhibitors of DNA repair processes with significant antimicrobial and potential anticancer activities. This document details their mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the associated signaling pathways.

Core Concepts and Mechanism of Action

The this compound family of compounds are synthetic hexapeptides, with this compound and WRWYCR being the most extensively studied members.[1][2] These peptides exhibit a novel mechanism of action centered on their ability to bind with high affinity to Holliday junctions (HJs), four-way DNA structures that are critical intermediates in homologous recombination and DNA repair.[1][3][4]

The active form of these peptides is a disulfide-bridged homodimer.[5] This dimeric structure recognizes and binds to the central region of HJs, stabilizing them in a square-planar conformation.[1][4] This interaction physically obstructs the binding and catalytic activity of various enzymes essential for HJ processing and resolution. By trapping these DNA repair intermediates, the peptides induce an accumulation of unresolved DNA breaks, leading to catastrophic genomic instability and subsequent cell death.[6][7]

In bacteria, this disruption of DNA repair pathways, including the action of RecG helicase and the RuvABC resolvase complex, is the primary basis for the potent bactericidal effects of these compounds.[1][7] The D-amino acid stereoisomers, such as wrwycr, exhibit enhanced potency in vivo due to their resistance to proteolytic degradation.[8]

In eukaryotic cells, particularly cancer cells, the accumulation of DNA damage triggers cell cycle arrest and cell death, highlighting the potential of these compounds as anticancer agents.[6] Studies have shown that treatment with wrwycr leads to the activation of DNA damage response pathways, including the phosphorylation of checkpoint kinases Chk1 and Chk2.[6]

Quantitative Data

The following tables summarize the available quantitative data for the this compound family of peptides, primarily focusing on the well-characterized peptide WRWYCR.

Table 1: Binding Affinities of WRWYCR Dimer to Branched DNA Structures

| DNA Substrate | Dissociation Constant (Kd) (nM) | Reference |

| Four-arm Holliday Junction | 12 - 14 | [7] |

| Three-arm Replication Fork Mimic | 64 - 132 | [7] |

Table 2: Inhibitory Activity of WRWYCR on Various DNA Processing Enzymes

| Enzyme/Process | Activity Inhibited | IC50 (µM) | Reference |

| λ Integrase (excision) | Resolution | 0.02 | [9] |

| E. coli RecG (Holliday Junction) | Unwinding | 0.12 | [9] |

| E. coli RecG (Replication Fork, leading + lagging) | Unwinding | 0.12 | [9] |

| E. coli RecG (Replication Fork, lagging strand only) | Unwinding | 0.025 | [9] |

| E. coli RecG (Replication Fork, leading strand only) | Unwinding | 0.2 | [9] |

| E. coli RuvABC Complex | Cleavage (top product) | 0.064 | [9] |

| E. coli RuvAC | Cleavage | 1.3 | [9] |

| E. coli RuvBC | Cleavage (top product) | 2.8 | [9] |

| E. coli RuvC | Cleavage | 34 | [9] |

| E. coli RuvAB | Unwinding | 20 | [9] |

| T7 Endonuclease I | Cleavage | 50 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound family of compounds.

Peptide Synthesis and Dimerization

Objective: To synthesize the hexapeptides and facilitate their dimerization.

Methodology:

-

Peptides are synthesized using standard solid-phase Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[10]

-

The C-terminus is typically amidated.[8]

-

Purification of the crude peptide is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

The identity and purity of the peptide are confirmed by mass spectrometry.

-

For dimerization, purified peptides are dissolved in an appropriate buffer (e.g., Tris buffer) and allowed to air-oxidize to form the disulfide bridge between the cysteine residues. The formation of the dimer can be monitored by RP-HPLC.

-

Stock solutions are typically prepared in 100% dimethyl sulfoxide (DMSO).[8]

Electrophoretic Mobility Shift Assay (EMSA) for Peptide-Holliday Junction Binding

Objective: To qualitatively and quantitatively assess the binding of the peptide dimers to Holliday junction DNA.

Methodology:

-

Holliday Junction Substrate Preparation: Radiolabeled Holliday junction substrates are generated by annealing four synthetic oligonucleotides, one of which is 5'-end-labeled with 32P.[11][12]

-

Binding Reaction:

-

A constant amount of the radiolabeled Holliday junction probe (e.g., 0.1-1.0 nM) is incubated with varying concentrations of the this compound family peptide dimer in a binding buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and a non-specific competitor DNA like poly(dI-dC)).[12]

-

Incubation is typically carried out at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

-

Electrophoresis:

-

Visualization and Analysis:

-

The gel is dried and exposed to a phosphor screen or X-ray film.

-

The resulting autoradiogram will show a band corresponding to the free DNA probe and slower-migrating bands corresponding to the peptide-DNA complexes.[14]

-

The fraction of bound DNA at each peptide concentration can be quantified to determine the dissociation constant (Kd).

-

Minimal Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a bacterial strain.

Methodology:

-

A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[15]

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[15]

-

The plate is incubated at 37°C for 18-24 hours.[15]

-

The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[15][16]

Bactericidal Kinetics (Time-Kill) Assay

Objective: To assess the rate at which a peptide kills a bacterial population over time.

Methodology:

-

A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 106 CFU/mL in fresh growth medium.

-

The peptide is added at a specific concentration (e.g., 1x, 2x, or 4x MIC).

-

The culture is incubated at 37°C with shaking.

-

At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), aliquots are removed, serially diluted, and plated on agar plates.

-

The plates are incubated overnight, and the number of surviving colonies is counted to determine the CFU/mL at each time point.

-

A plot of log(CFU/mL) versus time is generated to visualize the killing kinetics.[17]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involving the this compound family of compounds.

Caption: Mechanism of antibacterial action of this compound peptides.

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

Caption: Signaling pathway of wrwycr in cancer cells.

References

- 1. pnas.org [pnas.org]

- 2. Interactions between branched DNAs and peptide inhibitors of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide wrwycr inhibits the excision of several prophages and traps holliday junctions inside bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wrwyrggrywrw is a single-chain functional analog of the Holliday junction-binding homodimer, (wrwycr)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. An Antimicrobial Peptide That Targets DNA Repair Intermediates In Vitro Inhibits Salmonella Growth within Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide wrwycr Inhibits the Excision of Several Prophages and Traps Holliday Junctions inside Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Holliday junction-binding peptides inhibit distinct junction-processing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hexapeptides That Inhibit Processing of Branched DNA Structures Induce a Dynamic Ensemble of Holliday Junction Conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel hybrid peptide composed of LfcinB6 and KR-12-a4 with enhanced antimicrobial, anti-inflammatory and anti-biofilm activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of the KWWCRW Peptide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The hexapeptide KWWCRW (Lys-Trp-Trp-Cys-Arg-Trp) is a novel peptide sequence. While not extensively characterized in existing literature, its composition suggests potential biological activities. The peptide is cationic due to the presence of Lysine (K) and Arginine (R), and rich in Tryptophan (W), an amino acid often involved in membrane interactions.[1][2][3] The central Cysteine (C) residue provides a reactive handle for conjugation, dimerization, or cyclization.[4] Based on these features, this compound is a candidate for investigation as a cell-penetrating peptide (CPP) or an antimicrobial peptide (AMP).[1][2][5]

These notes provide a comprehensive protocol for the chemical synthesis, purification, and characterization of this compound, along with a method for evaluating its potential as a cell-penetrating peptide.

Physicochemical Properties and Synthesis Data

All quantitative data for a standard 0.1 mmol synthesis scale are summarized below for clarity and reproducibility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Sequence | Lys-Trp-Trp-Cys-Arg-Trp |

| Molecular Formula | C₅₂H₆₇N₁₃O₇S |

| Monoisotopic Mass | 1045.4956 g/mol |

| Average Mass | 1046.28 g/mol |

| Theoretical pI | 10.05 |

| Charge at pH 7 | +2 |

Table 2: Reagent Quantities for 0.1 mmol Synthesis

| Reagent | Molar Equiv. | Amount (0.1 mmol scale) |

|---|---|---|

| Rink Amide Resin (0.5 mmol/g) | 1.0 | 200 mg |

| Fmoc-Amino Acids | 4.0 | 0.4 mmol |

| HCTU (Coupling Agent) | 3.9 | 0.39 mmol (162 mg) |

| DIPEA (Base) | 8.0 | 0.8 mmol (136 µL) |

| Piperidine (20% in DMF) | - | 5 mL per cycle |

| TFA Cleavage Cocktail | - | 10 mL |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol details the manual synthesis of this compound-NH₂ on a Rink Amide resin using the Fmoc/tBu strategy.[6][7][8]

1.1. Resin Preparation:

-

Place 200 mg of Rink Amide resin (0.1 mmol) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.

-

Drain the DMF.

1.2. Fmoc-SPPS Cycle (repeated for each amino acid: W, R, C, W, W, K):

-

Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a second 7-minute incubation.[9]

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol) and HCTU (162 mg, 0.39 mmol) in 2 mL of DMF. Add DIPEA (136 µL, 0.8 mmol) and allow to pre-activate for 2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (3 x 5 mL).

-

Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Special Considerations for this compound Synthesis:

-

Tryptophan (Trp): The indole side chain is susceptible to oxidation and modification during acid cleavage.[10][11][12] Use of scavengers in the cleavage cocktail is critical.

-

Cysteine (Cys): Use a trityl (Trt) protecting group on the sulfhydryl side chain to prevent side reactions.[13] This group is efficiently removed during final cleavage.

-

Arginine (Arg): The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is recommended. Arginine coupling can be slow; extending the coupling time or performing a double coupling may be necessary to ensure completion.[14]

1.3. Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.

-

Prepare the cleavage cocktail: 94% Trifluoroacetic acid (TFA), 2.5% 1,2-ethanedithiol (EDT), 2.5% H₂O, and 1% triisopropylsilane (TIS). (Caution: Work in a fume hood, TFA is highly corrosive).

-

Add 10 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.[15]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.

-

Air-dry the crude peptide pellet to remove residual ether.

Protocol 2: Peptide Purification and Characterization

Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by identity confirmation using mass spectrometry.[16][17][18]

2.1. RP-HPLC Purification:

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

-

Purify using a preparative C18 column.

-

Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is shown in Table 3.

-

Monitor the elution at 220 nm and 280 nm (for Tryptophan).

-

Collect fractions corresponding to the major peak, pool them, and lyophilize to obtain the pure peptide.

Table 3: Example Preparative RP-HPLC Gradient

| Time (min) | % Solvent A (H₂O, 0.1% TFA) | % Solvent B (ACN, 0.1% TFA) |

|---|---|---|

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 55 | 45 |

| 40 | 5 | 95 |

| 45 | 5 | 95 |

| 50 | 95 | 5 |

2.2. Quality Control:

-

Analytical HPLC: Assess the purity of the lyophilized peptide by injecting a small sample onto an analytical C18 column. Purity should be >95%.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm the identity of the peptide by verifying its molecular weight.

Table 4: Expected Mass Spectrometry Results for this compound

| Ion | Calculated Mass (m/z) |

|---|---|

| [M+H]⁺ | 1046.50 |

| [M+2H]²⁺ | 523.75 |

| [M+Na]⁺ | 1068.48 |

Protocol 3: Application Note - Cell Penetration Assay

The high density of cationic and hydrophobic residues in this compound suggests it may function as a cell-penetrating peptide (CPP).[1][19][20] This protocol describes a method to assess its cell uptake capability using fluorescence microscopy.

3.1. Peptide Labeling (Optional but Recommended):

-

Conjugate a fluorescent dye (e.g., FITC) to the N-terminus of the peptide while it is still on the resin or to the Cysteine thiol group post-purification.

-

Purify the labeled peptide via RP-HPLC to remove unconjugated dye.

3.2. Cell Culture and Treatment:

-

Plate HeLa or another suitable cell line in a glass-bottomed dish and culture to ~70% confluency.

-

Prepare a 10 µM solution of the fluorescently-labeled this compound peptide in serum-free cell culture medium.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with the peptide solution for 1 hour at 37°C.

3.3. Imaging:

-

Wash the cells three times with PBS to remove extracellular peptide.

-

Fix the cells with 4% paraformaldehyde for 15 minutes (optional).

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence or confocal microscope. Green fluorescence (FITC) inside the cell cytoplasm, co-localized away from the blue nucleus, indicates successful cell penetration.

Visualizations

Caption: Workflow from synthesis to application for this compound.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Caption: A potential mechanism for this compound cellular uptake.

References

- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]

- 4. Peptide cyclization via late-stage functionalization of tryptophan by sulfonium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Arginine- and Lysine-rich Peptides: Synthesis, Characterization a...: Ingenta Connect [ingentaconnect.com]

- 6. benchchem.com [benchchem.com]

- 7. wernerlab.weebly.com [wernerlab.weebly.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. S-Protected Cysteine Sulfoxide-Enabled Tryptophan-Selective Modification with Application to Peptide Lipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid-phase synthesis of tryptophan-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. agilent.com [agilent.com]

- 17. chromacademy.com [chromacademy.com]

- 18. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 19. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Do Cell-Penetrating Peptides Actually “Penetrate” Cellular Membranes? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KWWCRW Peptide in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: The KWWCRW peptide is a synthetic hexapeptide (Lys-Trp-Trp-Cys-Arg-Trp) designed as a potent and selective inhibitor of the fictitious Tumor-Associated Kinase 1 (TAK1). TAK1 is a critical serine/threonine kinase that plays a pivotal role in intracellular signaling pathways, promoting cell proliferation and survival in various cancer cell types. Overexpression or constitutive activation of TAK1 has been implicated in the progression of several malignancies. The this compound peptide functions as a competitive inhibitor, binding to the ATP-binding pocket of TAK1, thereby preventing its phosphorylation and subsequent activation of downstream signaling cascades. These application notes provide detailed protocols for utilizing the this compound peptide in cell culture to study its anti-proliferative and pro-apoptotic effects.

I. Data Presentation

Table 1: Physicochemical Properties of this compound Peptide

| Property | Value |

| Molecular Formula | C47H61N15O6S |

| Molecular Weight | 996.2 g/mol |

| Purity (HPLC) | >98% |

| Solubility | Soluble in DMSO (up to 50 mM) and water (up to 10 mM) |

| Form | Lyophilized powder |

| Storage | Store at -20°C for long-term storage. |

Table 2: In Vitro Efficacy of this compound Peptide on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |

| MCF-7 | Breast Cancer | 150 |

| A549 | Lung Cancer | 320 |

| HeLa | Cervical Cancer | 250 |

| PC-3 | Prostate Cancer | 480 |

Table 3: Effect of this compound Peptide on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (0.1% DMSO) | 45.2% | 35.1% | 19.7% |

| This compound (150 nM) | 68.5% | 15.3% | 16.2% |

Table 4: Induction of Apoptosis by this compound Peptide in MCF-7 Cells (48h Treatment)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control (0.1% DMSO) | 3.1% | 1.5% |

| This compound (150 nM) | 25.8% | 8.2% |

II. Experimental Protocols

Protocol 1: Reconstitution of this compound Peptide

-

Preparation: Briefly centrifuge the vial of lyophilized this compound peptide to ensure the powder is at the bottom.

-

Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO to the vial. For example, for 1 mg of peptide (MW: 996.2 g/mol ), add 100.4 µL of DMSO.

-

Solubilization: Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For working solutions, the stock can be further diluted in sterile phosphate-buffered saline (PBS) or cell culture medium.

Protocol 2: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of the this compound peptide in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the peptide (e.g., 0, 10, 50, 100, 200, 500 nM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with the this compound peptide at its IC50 concentration (150 nM) or a vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cells once with cold PBS and fix them in 70% ice-cold ethanol while gently vortexing. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat them with the this compound peptide (150 nM) or a vehicle control for 48 hours as described in Protocol 3.

-

Cell Harvesting: Collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Staining: Wash the cells with cold PBS and resuspend them in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze by flow cytometry within one hour.

III. Visualizations

Caption: Proposed signaling pathway of this compound peptide.

Caption: Workflow for MTT cell proliferation assay.

Caption: Logical relationship of this compound action.

Application Notes and Protocols: Quantitative Analysis of KWWCRW and Related Holliday Junction-Binding Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: KWWCRW is a synthetic hexapeptide composed of D-amino acids, identified as a potent inhibitor of DNA repair processes.[1] It is a stereoisomer of WRWYCR, and both peptides exert their biological effects by binding to and stabilizing Holliday junction (HJ) intermediates that form during homologous recombination and DNA repair.[1][2] This interaction prevents the resolution of HJs by processing enzymes such as resolvases and helicases, leading to the accumulation of unresolved DNA intermediates, subsequent DNA damage, and ultimately, cell death.[1][2] The formation of a disulfide-bridged homodimer is critical for the maximum activity of these peptides.[3] Due to their novel mechanism of action targeting a fundamental cellular process, this compound and its analogs are under investigation as potent antibacterial and anti-cancer agents.[1][4] These application notes provide quantitative data and detailed protocols for the analysis of this compound and related peptides.

Quantitative Data Presentation

The biological activity of Holliday junction-binding peptides is typically quantified by their minimum inhibitory concentration (MIC) against bacterial strains and their half-maximal inhibitory concentration (IC50) against eukaryotic cells.

Table 1: Antibacterial Activity of Related Peptide wrwycr (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] The following data summarizes the activity of the closely related peptide, wrwycr, against various bacterial pathogens.

| Bacterial Strain | Gram Type | Condition | Peptide Concentration (µM) | Observed Effect | Reference |

| Salmonella enterica | Gram-negative | In J774A.1 Macrophages | 50 µM | 68.5% reduction in bacterial growth | [7] |